molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No.: B1339107
CAS No.: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propanal, also known as 4-bromo-3-hydroxypropanal, is a brominated aldehyde compound used in various scientific research applications. It is a colorless liquid with a slightly fruity odor and is soluble in water and organic solvents. This compound has a molecular formula of C7H7BrO and a molecular weight of 191.04 g/mol. It is commonly used in the synthesis of drugs, dyes, and other chemicals, as well as in the development of new technologies.

Scientific Research Applications

Anticancer Activities

A novel bromophenol derivative, BOS-102, containing a 3-(4-bromophenyl)propanal moiety, has shown significant anticancer activities in human lung cancer cell lines. It can induce cell cycle arrest and apoptosis through mechanisms like targeting cyclin D1 and CDK4, activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, enhancing ROS generation, decreasing mitochondrial membrane potential, and leading to cytochrome c release. BOS-102 also impacts the PI3K/Akt pathway and activates the MAPK signaling pathway (Guo et al., 2018).

Nonlinear Optical Properties

Chalcone derivatives incorporating this compound have been studied for their nonlinear optical (NLO) properties. These compounds, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, show potential for use in semiconductor devices due to their favorable optoelectronic and charge transport properties, as well as their significant NLO activities and thermal stability (Shkir et al., 2019).

Antimicrobial and Antifungal Effects

This compound derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested (Buchta et al., 2004). Furthermore, compounds with this moiety have shown remarkable activity against Trypanosoma cruzi infection in experimentally infected mice (Pereira et al., 1998).

Anti-inflammatory and Gastroprotective Properties

Chalcones synthesized from this compound have demonstrated anti-inflammatory and gastroprotective activities. These compounds are effective inhibitors of carrageenan-induced rat paw edema and exhibit significant anti-ulcer activities comparable to cimetidine (Okunrobo et al., 2006).

Synthesis and Characterization

Studies have focused on synthesizing various derivatives of this compound for characterization and analysis. This includes research on their crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations. Such research contributes to understanding the chemical and physical properties of these compounds, which is essential for their practical applications in fields like materials science and pharmaceuticals (Nadaf et al., 2019).

Safety and Hazards

The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Aromatic aldehydes are often involved in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom outside the ring that is attached to the aromatic system. These reactions can lead to various products depending on the conditions and reagents used.

Properties

IUPAC Name

3-(4-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJWVPNFPPSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467249
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-25-5
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

210 mg (0.86 mmol) Pd(OAc)2, 5.23 g (17.32 mmol) tetra-n-butylammonium chloride and 3.6 g NaHCO3 are added to a solution of 5.0 g (17.32 mmol) 4-bromo-iodo-benzene and 3.0 mL (43.67 mmol) allylalcohol in 30 mL DMF. The reaction solution is stirred for 2 h at 60° C. and diluted with 50 mL water. The aqueous phase is extracted with 50 mL EtOAc and the combined organic extracts are washed with 50 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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